molecular formula C12H20INO B14212865 5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one CAS No. 827573-96-6

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one

Katalognummer: B14212865
CAS-Nummer: 827573-96-6
Molekulargewicht: 321.20 g/mol
InChI-Schlüssel: YTFZFMREYHFZAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpent-2-en-1-one and piperidine.

    Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial production methods may involve scaling up these laboratory procedures, with additional considerations for cost, safety, and environmental impact.

Analyse Chemischer Reaktionen

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can convert the compound into alcohols or amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Wissenschaftliche Forschungsanwendungen

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

5-Iodo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one can be compared with other similar compounds, such as:

    4,4-Dimethyl-1-(piperidin-1-yl)pent-2-en-1-one: Lacks the iodine atom, which may affect its reactivity and biological activity.

    5-Bromo-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one: The bromine atom may confer different chemical properties and reactivity compared to iodine.

    5-Chloro-4,4-dimethyl-1-(piperidin-1-yl)pent-2-en-1-one: Similar to the bromo derivative, the chlorine atom influences the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific structural features and the presence of the iodine atom, which can significantly impact its chemical and biological properties.

Eigenschaften

CAS-Nummer

827573-96-6

Molekularformel

C12H20INO

Molekulargewicht

321.20 g/mol

IUPAC-Name

5-iodo-4,4-dimethyl-1-piperidin-1-ylpent-2-en-1-one

InChI

InChI=1S/C12H20INO/c1-12(2,10-13)7-6-11(15)14-8-4-3-5-9-14/h6-7H,3-5,8-10H2,1-2H3

InChI-Schlüssel

YTFZFMREYHFZAQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CI)C=CC(=O)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.